molecular formula C14H17ClN4O B2983255 1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924833-61-4

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2983255
CAS No.: 924833-61-4
M. Wt: 292.77
InChI Key: OHBZNIOLGBVPEC-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a propyl group (-CH2CH2CH3), and a chloro-methylphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the triazole ring might participate in various substitution reactions .

Scientific Research Applications

Triazole Derivatives and Pharmacological Properties

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives known for their valuable pharmacological properties. For example, some triazole compounds have been identified to possess anti-convulsive activity and are useful in treating conditions like epilepsy, tension, and agitation (Shelton, 1981).

Antimicrobial Activity

A study explored the antimicrobial activities of novel 1H-1,2,3-triazole-4-carboxamides against primary pathogens, including various bacterial strains and fungal strains. Some compounds in this class demonstrated moderate to good antimicrobial activities and selective action, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis of related triazole carboxamides, which are then characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction. These studies contribute to the understanding of the molecular conformation and interactions of these compounds, which is crucial for their potential application in various fields (Shen et al., 2013).

Combinatorial Chemistry Applications

The synthesis of triazole-4-carboxamides has also been adapted for combinatorial chemistry, allowing for the creation of large libraries of these compounds. This approach is significant for drug discovery and development, offering a method for rapidly synthesizing and screening a wide array of compounds (Pokhodylo et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its properties in more detail, and assessing its safety and environmental impact .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h5-7H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBZNIOLGBVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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